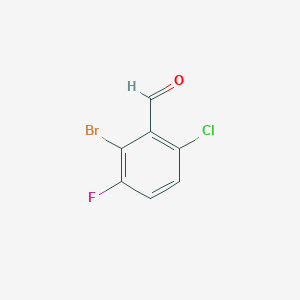

2-Bromo-6-chloro-3-fluorobenzaldehyde

Übersicht

Beschreibung

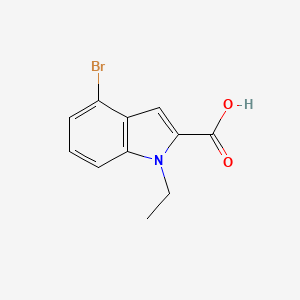

2-Bromo-6-chloro-3-fluorobenzaldehyde is a compound with the molecular formula C7H3BrClFO . It is a white to yellow solid and is used for industrial and scientific research purposes . It is a benzaldehyde substituted with a bromine and a fluorine at the ortho-positions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-3H . This indicates that the compound has a benzene ring with bromine, chlorine, and fluorine substituents, as well as an aldehyde group.Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.46 . It is a white to yellow solid and should be stored in a refrigerator . The compound is shipped at room temperature .Wissenschaftliche Forschungsanwendungen

2-Bromo-6-chloro-3-fluorobenzaldehyde has been studied for its potential uses in the synthesis of a variety of compounds. It has been used as a starting material for the synthesis of several pharmaceuticals, including the anti-inflammatory drug diclofenac and the antifungal drug fluconazole. It has also been used in the synthesis of a variety of heterocyclic compounds, such as furans, thiophenes, and pyridines. Additionally, this compound has been used in the synthesis of a variety of polymers and dyes.

Wirkmechanismus

2-Bromo-6-chloro-3-fluorobenzaldehyde has been studied for its potential mechanism of action. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 has been shown to reduce inflammation and pain. Additionally, this compound has been shown to inhibit the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone and other androgens. Inhibition of 5-alpha-reductase has been shown to reduce the symptoms of benign prostatic hyperplasia (BPH).

Biochemical and Physiological Effects

This compound has been studied for its biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. Additionally, it has been shown to reduce the symptoms of benign prostatic hyperplasia (BPH) in men. In vitro studies have shown that it has a potent inhibitory effect on the enzyme cyclooxygenase-2 (COX-2) and the enzyme 5-alpha-reductase.

Vorteile Und Einschränkungen Für Laborexperimente

2-Bromo-6-chloro-3-fluorobenzaldehyde has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. Additionally, it is a highly reactive compound, making it suitable for a variety of synthetic reactions. However, it is also highly toxic and should be handled with caution.

Zukünftige Richtungen

There are a number of potential future directions for research on 2-Bromo-6-chloro-3-fluorobenzaldehyde. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential uses in the synthesis of other pharmaceuticals and heterocyclic compounds. Additionally, further research could be conducted to explore its potential uses in the synthesis of polymers and dyes. Finally, further research could be conducted to explore its potential uses in the treatment of various diseases and conditions.

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

2-bromo-6-chloro-3-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCMRZAMPZKYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)

![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)

![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)

![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)

![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)